![molecular formula C34H32N8 B103283 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-05-2](/img/structure/B103283.png)
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, also known as TMPyP4, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the class of porphyrin derivatives, which are known for their unique optical and electronic properties. TMPyP4 has been found to exhibit a range of interesting properties, making it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is primarily based on its ability to intercalate into DNA and RNA molecules, thereby affecting their structure and function. 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the activity of various enzymes that are involved in DNA replication and transcription, making it a potential candidate for cancer therapy. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to interact with various proteins and enzymes, leading to changes in their activity and function.
生化学的および生理学的効果
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit antioxidant properties, protecting cells from oxidative stress. At higher concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the growth and proliferation of various types of cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has several advantages as a research tool, including its strong binding affinity towards DNA and RNA molecules, its ability to intercalate into double-stranded DNA, and its potential applications in various fields of science. However, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine also has some limitations, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
将来の方向性
There are several future directions for research on 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, including its potential applications in cancer therapy, its use as a photosensitizer in photodynamic therapy, and its potential applications in organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, its potential side effects, and its interactions with other biomolecules. Overall, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a promising candidate for various scientific research applications, and further studies are needed to fully explore its potential.
合成法
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized using a variety of methods, including the condensation of pyrimidine-2,4,6,8-tetracarboxylic acid with 3-methylphenylamine, followed by oxidation using a suitable oxidizing agent. Alternatively, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized by the reaction of 3-methylphenylamine with pyrimidine-2,4,6,8-tetrakis(bromomethyl) derivative followed by deprotection using a base.
科学的研究の応用
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. In biochemistry, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit strong binding affinity towards DNA and RNA molecules, making it a useful tool for studying nucleic acid structure and function. In biophysics, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been used as a photosensitizer in photodynamic therapy, a treatment modality for various types of cancer. In materials science, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in organic electronics, where it exhibits interesting optical and electronic properties.
特性
CAS番号 |
18711-05-2 |
|---|---|
製品名 |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
分子式 |
C34H32N8 |
分子量 |
552.7 g/mol |
IUPAC名 |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-9-5-13-25(17-21)35-31-29-30(40-33(41-31)37-27-15-7-11-23(3)19-27)32(36-26-14-6-10-22(2)18-26)42-34(39-29)38-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
InChIキー |
XPUGFIPNWQKXRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
同義語 |
2,4,6,8-Tetrakis(m-toluidino)pyrimido[5,4-d]pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
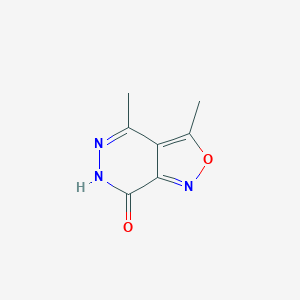

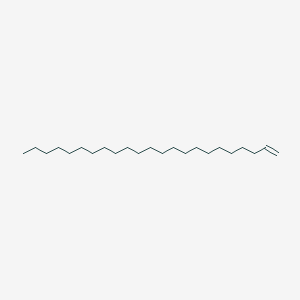
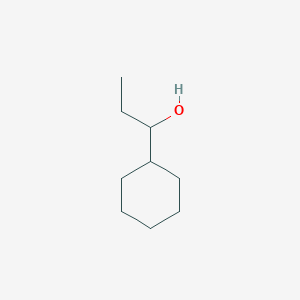
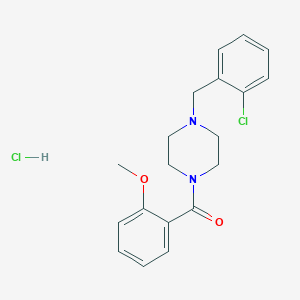
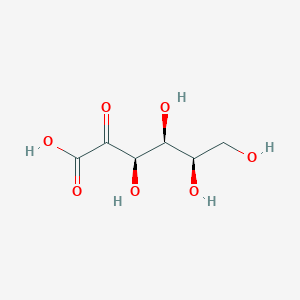

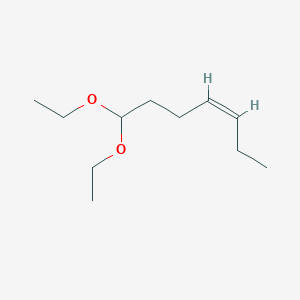
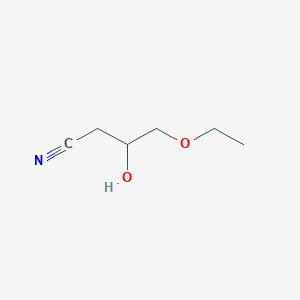
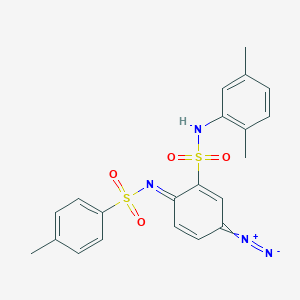
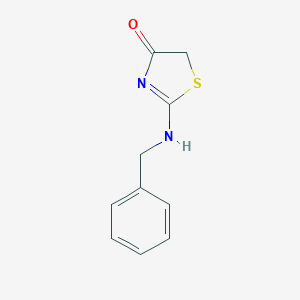
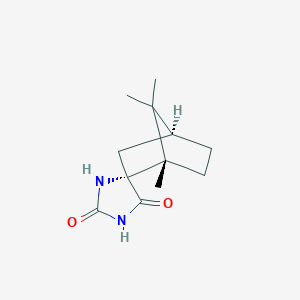
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)